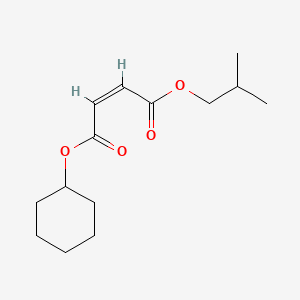

Cyclohexyl 2-methylpropyl maleate

Description

Properties

CAS No. |

68109-99-9 |

|---|---|

Molecular Formula |

C14H22O4 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

4-O-cyclohexyl 1-O-(2-methylpropyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C14H22O4/c1-11(2)10-17-13(15)8-9-14(16)18-12-6-4-3-5-7-12/h8-9,11-12H,3-7,10H2,1-2H3/b9-8- |

InChI Key |

CNKATKALHSIDQP-HJWRWDBZSA-N |

Isomeric SMILES |

CC(C)COC(=O)/C=C\C(=O)OC1CCCCC1 |

Canonical SMILES |

CC(C)COC(=O)C=CC(=O)OC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The primary method for preparing cyclohexyl 2-methylpropyl maleate is through acid-catalyzed esterification of maleic acid or maleic anhydride with cyclohexyl alcohol and 2-methylpropyl alcohol. This reaction typically proceeds under controlled temperature and solvent conditions to optimize yield and minimize side reactions.

- Catalysts: Common acid catalysts include sulfuric acid, hydrochloric acid, formic acid, acetic acid, hydrobromic acid, and methanesulfonic acid. High concentrations of these acids, particularly hydrochloric acid above 20-35% by weight, are preferred for efficient catalysis.

- Reaction Medium: The esterification is generally conducted in a liquid phase, often using inert solvents such as toluene or tetrahydrofuran to facilitate mixing and heat management.

- Temperature Range: The reaction temperature typically ranges from ambient to reflux temperatures of the solvent used, often between 40°C and 100°C depending on the solvent and catalyst employed.

One-Pot Replacement Reactions

In some synthetic routes, a direct replacement of hydroxyl groups by hydrogen occurs in a one-pot reaction, which can be part of the esterification or subsequent modification steps. This approach reduces purification steps and improves overall process efficiency.

- Reactor Types: Both batchwise (discontinuous) and continuous processes are employed. Batch reactors such as slurry reactors and continuous fixed-bed or loop reactors are used depending on scale and process design.

- pH Control: Aqueous sodium hydroxide is added to adjust the pH to between 10.0 and 10.5 during workup to facilitate phase separation and product isolation.

Hydrogenation Steps

Hydrogenation may be involved in the preparation of intermediates or in modifying side chains to achieve the desired stereochemistry or reduction of functional groups.

- Catalysts: Rhodium-based catalysts such as rhodium (-)-DIPAMP, rhodium (+)-DIPAMP, rhodium R-Solphos, and rhodium S-Solphos are employed for homogeneous hydrogenation steps.

- Reaction Conditions: Hydrogenation temperatures range broadly from 0°C to 250°C, with a preferred range of 10°C to 40°C, and more specifically 15°C to 25°C for optimal selectivity.

- Pressure and Time: These parameters vary widely and are optimized based on catalyst loading and substrate specifics. Preliminary tests determine the optimal catalyst amount and reaction conditions.

Detailed Reaction Parameters and Conditions

| Preparation Step | Catalyst/Agent | Solvent/Medium | Temperature (°C) | pH Range | Pressure | Notes |

|---|---|---|---|---|---|---|

| Acid-catalyzed esterification | Sulfuric acid, HCl (>20-35% w/w) | Toluene, tetrahydrofuran, etc. | 40 - 100 | Not specified | Atmospheric or reflux | High acid concentration preferred |

| One-pot hydroxyl replacement | None (direct substitution) | Aqueous/organic biphasic | Ambient to 40 | 10.0 - 10.5 | Reduced pressure (5 mbar) | Phase separation facilitated by pH adjustment |

| Homogeneous hydrogenation | Rhodium DIPAMP, Solphos catalysts | Inert organic solvents | 0 - 250 (prefer 15-25) | Not specified | Hydrogen pressure variable | Catalyst amount optimized by preliminary tests |

Purification and Isolation Techniques

- Phase Separation: After reaction completion, aqueous and organic phases are separated, often by adjusting pH with sodium hydroxide solution to facilitate separation.

- Vacuum Distillation: The organic phase is distilled under reduced pressure (e.g., 5 mbar at 40°C) to remove solvents and concentrate the product.

- Crystallization: Final products or intermediates may be crystallized from solvents such as acetonitrile or ethanol to achieve high purity.

Research Findings and Comparative Analysis

- The use of rhodium-based catalysts in hydrogenation steps has shown high selectivity and efficiency in reducing functional groups without over-reduction or side reactions.

- Acid-catalyzed esterification under high acid concentration conditions yields better conversion rates and fewer side products.

- One-pot processes integrating hydroxyl replacement and esterification reduce the number of purification steps, enhancing overall process economy and scalability.

- The choice of solvent and reaction medium significantly affects reaction rates and product purity. Solvents like tetrahydrofuran and toluene are preferred for their inertness and boiling points suitable for reflux conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Maleic acid/anhydride + cyclohexyl and 2-methylpropyl alcohol | Strong acids (HCl, H2SO4), reflux solvents | High yield, well-established | Requires acid handling, corrosion |

| One-Pot Hydroxyl Replacement | Hydroxyl-containing intermediates | pH control with NaOH, phase separation | Simplifies process, fewer steps | Requires precise pH control |

| Homogeneous Hydrogenation | Intermediates with reducible groups | Rhodium catalysts, H2 gas, 15-25°C | High selectivity, mild conditions | Catalyst cost, sensitive to impurities |

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-methylpropyl maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 2-methylpropyl maleate has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a bioactive compound in drug development.

Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 2-methylpropyl maleate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclohexyl 2-methylpropyl maleate with analogous maleate esters and phosphonate derivatives, focusing on molecular properties, applications, and synthesis.

Structural and Functional Analogues

2.1.1 Cyclohexyl Maleate (Example 5 in )

- Molecular Formula: Likely C₁₀H₁₄O₄ (inferred from cyclohexanol + maleic anhydride).

- Applications: Used as a monomer in copolymerization with isobutylene to produce resins for coatings, leveraging its unsaturated ester backbone for crosslinking .

- Synthesis: Direct esterification of maleic anhydride with cyclohexanol at 60–90°C .

2.1.2 Dibutyl Maleate

- Molecular Formula : C₁₂H₂₀O₄.

- Applications : A key component in polymerization reactions (e.g., with cyclohexyl 2-hydroxypropyl maleate) to create low-viscosity resins for industrial coatings .

- Differentiation : The linear butyl chains may impart lower glass transition temperatures (Tg) compared to branched or cyclic esters like this compound.

2.1.3 Trimipramine Maleate (Pharmaceutical Derivative)

- Molecular Formula : C₂₀H₂₆N₂·C₄H₄O₄.

- Applications : A psychotropic agent, highlighting the versatility of maleate salts in drug formulation .

Non-Maleate Esters (Contextual Comparison)

2.2.1 Methyl 2-Hexenoate

- Molecular Formula : C₇H₁₂O₂.

- Applications : Primarily a flavoring agent or intermediate in organic synthesis.

- Differentiation : Lacks the di-ester functionality and polymerizable double bond of maleates, limiting its use in coatings .

2.2.2 2-Ethylhexyl Palmitate

- Molecular Formula : C₂₄H₄₈O₂.

- Applications: Used in cosmetics and lubricants due to its non-reactive saturated ester structure .

- Differentiation : The absence of unsaturated bonds prevents participation in radical polymerization, a critical feature of maleate esters.

Data Tables

Table 1: Key Properties of Maleate Esters

*Inferred properties based on structural analogs.

Research Findings and Industrial Relevance

- Stability and Reactivity : Cyclohexyl-based maleates (e.g., cyclohexyl 2-hydroxypropyl maleate) exhibit enhanced thermal stability compared to linear esters like dibutyl maleate, making them suitable for high-temperature coating processes .

- Pharmacological vs. Industrial Use : Maleate derivatives demonstrate remarkable versatility, with trimipramine maleate emphasizing salt formation for bioavailability, while industrial esters prioritize unsaturated backbones for crosslinking .

Biological Activity

Cyclohexyl 2-methylpropyl maleate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is an ester formed from maleic acid and cyclohexyl 2-methylpropyl alcohol. Its chemical structure can be represented as follows:

This compound exhibits unique properties due to its cyclic structure and the presence of the maleate group, which can influence its interaction with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and leading to various biochemical effects. For instance, it has been suggested that it could inhibit phospholipase A2, a key enzyme in inflammatory pathways.

- Receptor Binding : There is evidence indicating that this compound might bind to certain receptors, potentially modulating signaling pathways involved in inflammation and pain response .

Anti-inflammatory Effects

Studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro experiments demonstrated its ability to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Inflammatory Response : A study published in Pharmacological Research reported that treatment with this compound significantly decreased inflammatory markers in animal models of arthritis. The reduction in swelling and pain was statistically significant compared to control groups .

- Antimicrobial Evaluation : In a laboratory setting, this compound was tested against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What statistical frameworks are recommended for meta-analysis of maleate ester stability studies?

- Methodological Answer : Use random-effects models to account for inter-study variability (e.g., different storage conditions). Assess heterogeneity via I² statistics and publish funnel plots to detect bias. Include covariates like humidity (%RH) and temperature in multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.